The synthesis of Olodanrigan sodium involves several key steps that have been optimized for scalability and efficiency. The process typically begins with the preparation of specific intermediates through asymmetric phase-transfer alkylation reactions. These reactions utilize catalysts to achieve high enantioselectivity, which is crucial for the desired biological activity of the final product .
A notable synthetic route reported by Pfizer includes a multi-step process that incorporates various chemical transformations to construct the complex molecular framework of Olodanrigan. The synthesis has been refined to enhance yield and purity while minimizing environmental impact through adherence to ICH M7 guidelines for process development .
Olodanrigan sodium has a molecular formula of and an average molecular weight of approximately 507.586 g/mol . The compound features a tetrahydroisoquinoline core structure, which is significant for its receptor binding properties.
Key Structural Features:
This complex structure contributes to its specificity as an angiotensin II type 2 receptor antagonist, influencing its pharmacodynamics and pharmacokinetics .
Olodanrigan sodium primarily acts through antagonism of the angiotensin II type 2 receptor. This interaction inhibits the receptor's signaling pathways, which are implicated in pain perception and inflammatory responses. Experimental studies have demonstrated that Olodanrigan effectively blocks receptor activation by angiotensin II, leading to reduced pain signaling in preclinical models .
In addition to its primary action on angiotensin receptors, Olodanrigan's chemical stability allows it to participate in various secondary reactions under specific conditions, although these are less characterized compared to its primary mechanism of action .
The mechanism by which Olodanrigan sodium exerts its effects involves competitive inhibition at the angiotensin II type 2 receptor. By binding to this receptor without activating it, Olodanrigan prevents downstream signaling that typically leads to increased sensitivity to pain stimuli. This mechanism is particularly beneficial in conditions characterized by neuropathic pain where traditional analgesics may be less effective .
Clinical studies have shown that this antagonistic action can lead to significant reductions in pain levels among patients suffering from diabetic neuropathy and other pain syndromes associated with nerve damage .
Olodanrigan sodium exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties suggest that Olodanrigan has low solubility in water but may exhibit favorable permeability characteristics for oral administration .
Olodanrigan sodium is primarily investigated for its potential applications in managing chronic pain conditions such as:
Research continues into expanding its therapeutic applications beyond these areas, including potential uses in other neuropathic pain syndromes . The ongoing clinical trials aim to establish comprehensive safety profiles and efficacy data that could support broader clinical use.
Olodanrigan sodium (chemical name: Sodium (3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-(phenylmethoxy)-3,4-dihydro-1H-isoquinoline-3-carboxylate) has the molecular formula C₃₂H₂₈NNaO₅ and a molecular weight of 529.56 g/mol [3] [6]. Its structure features a single defined stereocenter at the C3 position of the tetrahydroisoquinoline core, adopting the (S)-configuration [4] [6]. This absolute stereochemistry is critical for its high-affinity interaction with the angiotensin II type 2 receptor (AT₂R). The sodium ion forms an ionic bond with the carboxylate group, enhancing aqueous solubility [3]. Key structural elements include:
Table 1: Atomic Composition of Olodanrigan Sodium
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 32 | Tetrahydroisoquinoline backbone, aromatic rings |
Hydrogen (H) | 28 | Saturation of carbon chains |
Nitrogen (N) | 1 | Tertiary amine in isoquinoline ring |
Sodium (Na) | 1 | Counterion for carboxylate group |
Oxygen (O) | 5 | Carboxylate, ether, methoxy groups |
Solubility: Olodanrigan sodium is sparingly soluble in water but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Its logP value of 5.36 (XLogP3) indicates high lipophilicity, mitigated by the sodium salt formation to enhance bioavailability [4] [6]. The compound’s topological polar surface area (TPSA) is 76.07 Ų, suggesting moderate membrane permeability [4].
Stability: The compound remains stable as a solid under recommended storage conditions (-20°C). In solution, it degrades in aqueous media but is stable in DMSO for short-term use. The sodium salt form reduces hydrolysis susceptibility compared to free acids [5] [6].
Hygroscopicity: As an ionic compound, it exhibits moderate hygroscopicity, requiring desiccated storage to prevent hydration-induced structural changes [1] [6].
Table 2: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 529.56 g/mol | Determines dosing and formulation |
logP | 5.36 | Predicts lipid membrane permeability |
Hydrogen Bond Acceptors | 5 | Influences solubility and protein binding |
Hydrogen Bond Donors | 1 | Affects solubility and crystal packing |
Rotatable Bonds | 8 | Impacts conformational flexibility |
Topological Polar Surface Area | 76.07 Ų | Predicts blood-brain barrier penetration |
The conversion of olodanrigan’s free carboxylic acid to a sodium salt serves two primary purposes:
Olodanrigan sodium (originally designated EMA401) represents the isolated (S)-enantiomer of the racemic compound EMA400 (PD-126055). Key distinctions include:
Table 3: Enantiomer Comparison of EMA401 vs. EMA400
Property | (S)-EMA401 (Olodanrigan) | Racemic EMA400 (PD-126055) |
---|---|---|
AT₂R Binding IC₅₀ | 0.6 nM | 18 nM |
Oral Bioavailability | 33% | <15% |
Duration of Action (CCI rat model) | >3 hours (10 mg/kg) | 1.5–3 hours (30 μg/kg) |
Selectivity (AT₂R vs. AT₁R) | >1,000-fold | ~500-fold |
The enantiopure drug’s superiority underpins its selection for clinical development in neuropathic pain, leveraging its peripheral restriction and absence of central nervous system side effects [2] [8].
Table 4: Nomenclature of Olodanrigan Sodium
Designation | Type | Source |
---|---|---|
Olodanrigan sodium | INN Name | WHO International Nonproprietary Name |
EMA401 | Developmental Code | University of Queensland/Spinifex |
PD-126055 sodium | Historical Code | Parke-Davis/Warner-Lambert |
C32H₂₈NNaO₅ | Molecular Formula | PubChem CID 56640238 |
1316755-17-5 | CAS Registry | Sodium salt form |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7